molecular formula C11H14BrN B7970134 2-bromo-N-(cyclopropylmethyl)-5-methylaniline

2-bromo-N-(cyclopropylmethyl)-5-methylaniline

Cat. No.: B7970134
M. Wt: 240.14 g/mol
InChI Key: XESPSNVFAZNNCQ-UHFFFAOYSA-N
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Description

2-bromo-N-(cyclopropylmethyl)-5-methylaniline is an organic compound that features a bromine atom, a cyclopropylmethyl group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclopropylmethyl)-5-methylaniline typically involves the bromination of N-(cyclopropylmethyl)-5-methylaniline. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(cyclopropylmethyl)-5-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

2-bromo-N-(cyclopropylmethyl)-5-methylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclopropylmethyl)-5-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethyl group contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(cyclopropylmethyl)-4-methylaniline
  • 2-bromo-N-(cyclopropylmethyl)-6-methylaniline
  • 2-chloro-N-(cyclopropylmethyl)-5-methylaniline

Uniqueness

2-bromo-N-(cyclopropylmethyl)-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-2-5-10(12)11(6-8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESPSNVFAZNNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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